Cyclo-(Pro-Gly)

Conformational Analysis NMR Spectroscopy Peptidomimetics

Researchers studying TNF-α-driven inflammation often face inconsistent potency across cyclic dipeptide analogs. Cyclo-(Pro-Gly) eliminates this gap: 3.2-fold superior TNF-α inhibition (IC50 4.5 μg/mL) vs. the closest analog, 8.6-fold over source extract. • Multi-target immunomodulator: downregulates IL-1β, IL-6, and NO production • Endogenous neuropeptide with confirmed neuroprotective activity in ischemic brain injury models • Structurally defined 2,5-DKP scaffold for reverse-turn mimicry, verified by NMR and CD Supplied with full analytical documentation (HPLC, NMR) for direct experimental application.

Molecular Formula C7H10N2O2
Molecular Weight 154.17 g/mol
CAS No. 3705-27-9
Cat. No. B050762
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclo-(Pro-Gly)
CAS3705-27-9
Synonyms(S)​-​Hexahydropyrrolo[1,​2-​a]​pyrazine-​1,​4-​dione;  (S)-Hexahydro-pyrrolo[1,2-a]pyrazine-1,4-dione;  _x000B_L-Hexahydro-pyrrolo[1,2-a]pyrazine-1,4-dione;  (S)-3,6-Dioxohexahydropyrrolo[1,2-a]pyrazine;  Cyclic (Pro-Gly);  Cyclo(Gly-L-Pro);  Cyclo(L-prolylglyc
Molecular FormulaC7H10N2O2
Molecular Weight154.17 g/mol
Structural Identifiers
SMILESC1CC2C(=O)NCC(=O)N2C1
InChIInChI=1S/C7H10N2O2/c10-6-4-8-7(11)5-2-1-3-9(5)6/h5H,1-4H2,(H,8,11)/t5-/m0/s1
InChIKeyOWOHLURDBZHNGG-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Cyclo-(Pro-Gly) Bioactive Scaffold


Cyclo-(Pro-Gly), also known as cyclic glycine-proline (cGP) or cyclo(Gly-Pro), is a cyclic dipeptide belonging to the 2,5-diketopiperazine (2,5-DKP) class [1]. It is formed by the cyclization of L-proline and glycine, resulting in a rigid scaffold that serves as a conformational probe and bioactive molecule [2]. This compound is an endogenous neuropeptide present in rat brain and has been identified as a modulator of insulin-like growth factor-1 (IGF-1) bioavailability, as well as exhibiting neuroprotective, anti-nociceptive, and immunomodulatory properties [3].

Cyclo-(Pro-Gly) vs. Generic 2,5-DKPs


Cyclo-(Pro-Gly) exhibits a unique combination of conformational constraint and biological activity that is not replicated by other proline-based cyclic dipeptides. While many 2,5-DKPs share the same core scaffold, the specific amino acid composition of Cyclo-(Pro-Gly) dictates its distinct ring puckering, hydrogen-bonding network, and interaction with biological targets. For instance, the proline residue imparts a restricted conformational space, while the glycine residue provides a degree of flexibility that is absent in bulkier analogs like Cyclo-(Pro-Leu) or Cyclo-(Pro-Phe) [1]. This unique structural signature directly translates to differential receptor binding, enzymatic stability, and downstream signaling outcomes, making simple analog substitution scientifically invalid [2].

Cyclo-(Pro-Gly) Differentiating Evidence


Proline Ring Conformational Restraint

Cyclo-(Pro-Gly) exhibits a unique balance of rigidity and flexibility that distinguishes it from analogs with heteroatom substitutions. In a direct NMR comparison with Cyclo(Sip-Pro) and Cyclo(Thz-Pro), the natural proline ring in Cyclo-(Pro-Gly) maintains its characteristic flexibility, whereas the silicon- and sulfur-containing analogs display a more rigid five-membered ring, restricted to only C(beta)-exo and C(beta)-endo conformations [1]. This difference in conformational freedom is critical for its biological interactions.

Conformational Analysis NMR Spectroscopy Peptidomimetics

TNF-α Inhibition Potency

In a direct comparative study of proline-based cyclic dipeptides, Cyclo-(Pro-Gly) demonstrated superior potency in inhibiting TNF-α secretion. The compound exhibited an IC50 of 4.5 μg/mL, which is markedly lower than the IC50 of 14.2 μg/mL for cyclo(trans-4-hydroxy-l-Pro-l-Phe) (compound 3) and substantially more potent than the crude extract (EEPA) from which it was isolated, which had an IC50 of 38.8 μg/mL [1].

Immunomodulation Inflammation Cytokine Inhibition

Far-UV CD Chiroptical Signature

Theoretical calculations of circular dichroic (CD) spectra in the amide π-π* absorption band near 190 nm reveal that Cyclo-(Pro-Gly) possesses a distinct spectral signature that sets it apart from a panel of related cyclic dipeptides. The dipole interaction model predicts that the CD spectrum of Cyclo-(Pro-Gly) is uniquely sensitive to the conformation of the proline side chain, a feature not equally pronounced in cyclo(Pro-Ala), cyclo(Pro-Val), or cyclo(Pro-Pro) [1].

Circular Dichroism Conformational Analysis Peptide Spectroscopy

Stereospecific Chiral Recognition by EGCg

Cyclo-(Pro-Gly) demonstrates quantifiable stereospecific interactions that are not observed with many other cyclic dipeptides. Upon complexation with (−)-epigallocatechin-3-O-gallate (EGCg) in D2O, a clear difference in the 1H NMR chemical shift was observed for the H7α, H7β, and H8α protons of the Pro residue between the cyclo(l-Pro-Gly) and cyclo(d-Pro-Gly) enantiomers [1]. This chiral discrimination is attributed to differential magnetic anisotropic shielding from the B-ring of EGCg, as evidenced by the crystal structures of the 2:2 complexes [2].

Chiral Recognition NMR Spectroscopy Host-Guest Chemistry

Endogenous Neuroprotective Efficacy

Unlike many synthetic cyclic dipeptide analogs, Cyclo-(Pro-Gly) is an endogenous molecule identified in rat brain, providing a unique basis for its biological activity [1]. Preclinical evidence demonstrates that Cyclo-(Pro-Gly) and its analog cyclo-L-glycyl-L-2-allylproline are neuroprotective after ischemic brain injury [2]. This endogenous origin and demonstrated in vivo efficacy in a disease-relevant model provide a strong, evidence-based rationale for its selection over purely synthetic 2,5-DKP scaffolds.

Neuroprotection Endogenous Peptide Ischemic Stroke

Cyclo-(Pro-Gly) Research Applications


Conformational Probe for Peptide Turn Mimicry

Researchers investigating the structural basis of peptide and protein function can utilize Cyclo-(Pro-Gly) as a well-characterized scaffold for reverse-turn mimicry. Its unique conformational signature, as evidenced by NMR [1] and CD spectroscopy [2], allows for precise control and monitoring of backbone geometry in designed peptidomimetics. The quantifiable differences in proline ring flexibility compared to rigidified analogs [3] provide a tunable parameter for optimizing target binding.

Lead Compound for TNF-α Inflammation

Cyclo-(Pro-Gly) serves as a potent and selective lead molecule for studying TNF-α signaling pathways. Its superior potency (IC50 = 4.5 μg/mL) in inhibiting TNF-α release, which is 3.2-fold better than a close structural analog and 8.6-fold better than the source extract [4], makes it the preferred choice for initiating medicinal chemistry campaigns. Its further ability to downregulate IL-1β, IL-6, and NO production [4] underscores its utility as a multi-target immunomodulatory research tool.

Chiral Purity Analytical Standard

Quality control and analytical development laboratories can exploit the stereospecific chiral recognition of Cyclo-(Pro-Gly) by EGCg [5] as a novel method for assessing enantiomeric purity. The distinct 1H NMR spectral differences between the l- and d-enantiomers in the presence of a chiral solvating agent provide a direct, quantitative, and non-destructive assay, offering a significant advantage over traditional chiral chromatography for routine batch analysis and reaction monitoring [5].

Endogenous Neuroprotective Studies

In neuroscience research, Cyclo-(Pro-Gly) is uniquely positioned as an endogenous neuropeptide with validated neuroprotective activity in preclinical models of ischemic brain injury [6]. Its endogenous origin in rat brain [6] offers a compelling advantage over synthetic analogs, minimizing concerns about off-target toxicity and ensuring physiological relevance. This makes it an indispensable tool for dissecting endogenous neuroprotective mechanisms and for evaluating therapeutic strategies for stroke, traumatic brain injury, and chronic neurodegenerative conditions.

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